2-Bromopyrimidine-4-carbonitrile
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Overview
Description
2-Bromopyrimidine-4-carbonitrile is an organic compound with the molecular formula C5H2BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position and a nitrile group at the fourth position of the pyrimidine ring .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have been studied for their anticancer activity . Due to the structural resemblance with the nucleotide base pair of DNA and RNA, pyrimidine is recognized as a valuable compound in the treatment of cancer .
Cellular Effects
Pyrimidine derivatives have been shown to have anticancer activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives have been shown to have anticancer activity, suggesting that they may exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-4-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyrimidine derivatives.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and organolithium reagents.
Suzuki-Miyaura Coupling: The reaction requires a palladium catalyst, a base such as potassium carbonate, and a boronic acid.
Major Products:
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds formed by the coupling of the pyrimidine ring with an aryl or alkyl group.
Scientific Research Applications
2-Bromopyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromopyrimidine-4-carbonitrile is largely dependent on its chemical structure and the specific reactions it undergoes. In biological systems, it can act as an inhibitor of enzymes by binding to active sites and blocking substrate access. The nitrile group and the bromine atom play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
- 2-Chloropyrimidine-4-carbonitrile
- 2-Amino-4-cyanopyrimidine
- 2-Methylpyrimidine-4-carbonitrile
- 5-Bromo-4-cyanopyrimidine
Comparison: 2-Bromopyrimidine-4-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and binding properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromopyrimidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYRDSCFCCTHJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40717786 |
Source
|
Record name | 2-Bromopyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-16-4 |
Source
|
Record name | 2-Bromopyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40717786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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